(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride
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Overview
Description
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a trimethyl-substituted phenyl ring, and a propionic acid ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and glycine.
Formation of Schiff Base: The aldehyde reacts with glycine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid: The non-esterified form of the compound.
2,4,6-Trimethylphenylalanine: A structurally similar amino acid derivative.
Uniqueness
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4,6-trimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4;/h5-6,12H,7,14H2,1-4H3;1H |
InChI Key |
OZLLHKFBVNSMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
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